![molecular formula C15H21N5O2 B2698334 (Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide CAS No. 866020-28-2](/img/structure/B2698334.png)

(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

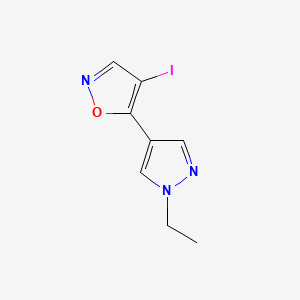

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. The presence of the tert-butylphenyl group suggests that it may have unique properties related to this substituent .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the 1,2,4-triazole ring, the tert-butylphenyl group, and the hydroxyethanimidamide group. These functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the tert-butylphenyl group could potentially increase the compound’s hydrophobicity .Applications De Recherche Scientifique

- 4-tert-butylphenylboronic acid finds utility in bioprocessing and cell culture applications. Researchers use it to modify surfaces, enhance cell adhesion, and facilitate cell growth. Its boronic acid functionality allows for specific interactions with glycoproteins and other biomolecules, making it valuable in bioconjugation and biosensor development .

- Boronic acids, including this compound, have been investigated for drug delivery applications. Their reversible binding to diols (such as sugars) enables controlled drug release. Researchers explore their use in targeted drug carriers, prodrugs, and stimuli-responsive systems .

- The boronic acid moiety in this compound can selectively bind to glucose and other diols. This property is harnessed in glucose sensors for diabetes management. Additionally, researchers explore its use in biosensors for detecting other analytes, such as catecholamines and nucleotides .

- 4-tert-butylphenylboronic acid serves as a versatile building block in organic synthesis. It participates in Suzuki-Miyaura cross-coupling reactions, allowing the formation of C-C bonds. Its compatibility with various functional groups makes it valuable for constructing complex molecules .

- Researchers use this compound to modify surfaces, coatings, and materials. Its boronic acid group can react with hydroxyl groups on surfaces, leading to functionalized interfaces. Applications include modifying nanoparticles, enhancing polymer properties, and creating tailored surfaces for specific purposes .

- In a related context, bulky boronic acids like 4-tert-butylphenylboronic acid have been employed in the functionalization of cyclodextrins (CDs). These modified CDs find applications in drug delivery, host-guest chemistry, and supramolecular assemblies .

Bioprocessing and Cell Culture

Drug Delivery Systems

Chemical Sensors and Biosensors

Organic Synthesis and Catalysis

Materials Science and Surface Modification

Cyclodextrin Functionalization

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-10-17-19(9-13(16)18-22)14(21)20(10)12-7-5-11(6-8-12)15(2,3)4/h5-8,22H,9H2,1-4H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYGVHIKZNVQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)

![[2-(3-Bromophenyl)ethyl]dimethylamine](/img/structure/B2698256.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)

![2-methyl-3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2698263.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2698274.png)